
1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine is a chemical compound with the molecular formula C12H18FN3O2S . It is also known by its synonym, 4-Piperidinemethanamine, 1-[(5-fluoro-3-pyridinyl)sulfonyl]-α-methyl . The compound has a molecular weight of 287.35 .
Chemical Reactions Analysis
The specific chemical reactions involving 1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine are not provided in the search results. Chemical reactions can depend on various factors including the presence of other reactants, temperature, pressure, and catalysts. For detailed information on the chemical reactions of this compound, it is recommended to refer to scientific literature or databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results. These properties can be determined through various experimental techniques. For detailed information on the physical and chemical properties of this compound, it is recommended to refer to scientific literature or databases .Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. Safety data typically includes information on toxicity, flammability, reactivity, and environmental hazards. For detailed safety and hazard information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or other safety databases .
Future Directions
The future directions or potential applications of this compound are not specified in the search results. The potential uses of a compound can depend on various factors including its physical and chemical properties, its mechanism of action, and its safety profile. For information on the potential future directions of this compound, it is recommended to refer to scientific literature or databases .
properties
IUPAC Name |
1-[1-(5-fluoropyridin-3-yl)sulfonylpiperidin-4-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O2S/c1-9(14)10-2-4-16(5-3-10)19(17,18)12-6-11(13)7-15-8-12/h6-10H,2-5,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXNGHFKMZVTQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

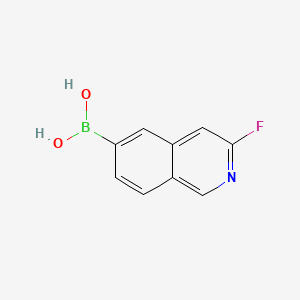
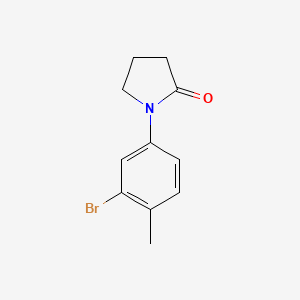
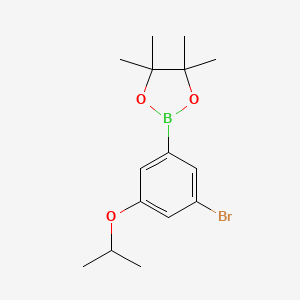
![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)
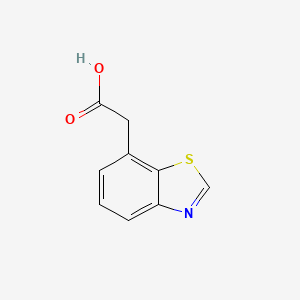
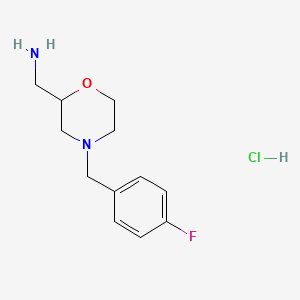



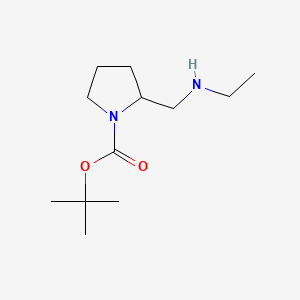
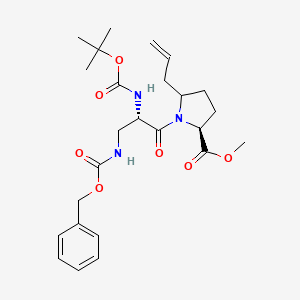

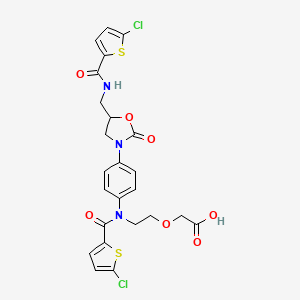
![(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one](/img/structure/B580595.png)